Zapotin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Zapotin: A Promising Candidate with Diverse Bioactivities

Zapotin, a polymethoxyflavone, has emerged as a subject of interest in scientific research due to its potential therapeutic attributes. Studies suggest a wide range of biological activities associated with this compound, making it a promising candidate for various applications in medicine .

Antioxidant and Chemopreventive Potential

One of the most explored aspects of zapotin is its antioxidant activity. Research suggests it can scavenge free radicals, molecules that damage cells and contribute to various chronic diseases. This antioxidant property might play a role in chemoprevention, the process of preventing cancer development .

Anticancer Properties

Zapotin has shown promise in inhibiting the growth and proliferation of cancer cells in laboratory studies. The exact mechanisms underlying this effect are still being explored, but research suggests zapotin may target multiple pathways involved in cancer development .

Antidepressant-like Effects

Studies have investigated the potential of zapotin for its antidepressant-like effects. Research suggests it may influence neurotransmitter levels in the brain, potentially mimicking the action of some antidepressant medications. However, more research is needed to understand these effects fully .

Other Potential Applications

Scientific exploration of zapotin extends beyond the areas mentioned above. Research suggests it may also possess antifungal, antibacterial, anticonvulsant, and antianxiety properties .

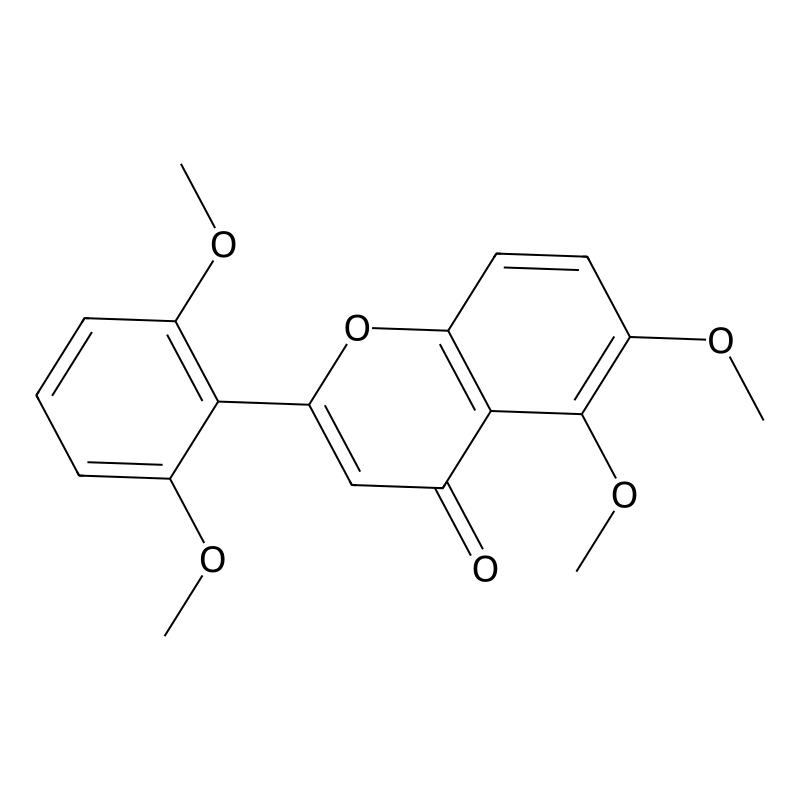

Zapotin, scientifically known as 5,6,2′,6′-tetramethoxyflavone, is a member of the polymethoxyflavone family, which are natural polyphenolic compounds predominantly found in citrus plants, particularly in their peels. This compound has garnered attention due to its unique chemical structure and extensive biological activities, including potential therapeutic effects in various medical contexts. The structural determination of zapotin has been a subject of interest since its discovery from Casimiroa edulis, with its configuration confirmed through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) .

Zapotin exhibits a broad spectrum of biological activities that make it a promising candidate for therapeutic applications:

- Anticancer Activity: Research indicates that zapotin selectively activates protein kinase C epsilon, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and modulation of cell survival pathways .

- Antioxidant Properties: As a potent antioxidant, zapotin helps neutralize free radicals, thereby protecting cells from oxidative stress.

- Antidepressant-like Effects: Studies have suggested potential antidepressant properties, contributing to its therapeutic profile .

- Antifungal and Antianxiety Effects: Zapotin has also shown efficacy against fungal infections and anxiety disorders .

The synthesis of zapotin has been achieved through various chemical methods. A notable approach involves the reaction of 2-hydroxy-5,6-dimethoxyacetophenone with 2,6-methoxybenzoyl chloride in a hot pyridine medium. This reaction leads to the formation of an intermediate compound that can be further transformed into zapotin through dehydration and other modifications . The synthesis process emphasizes the importance of controlling reaction conditions to obtain high yields of the desired compound.

Zapotin shares structural similarities with other flavonoids but stands out due to its unique methoxy substitutions. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Luteolin | 3',4',5,7-tetrahydroxyflavone | Known for strong anti-inflammatory properties |

| Hesperidin | 7-rutinoside of hesperetin | Primarily found in citrus fruits; antioxidant |

| Rutin | Quercetin-3-rutinoside | Exhibits significant cardiovascular benefits |

| Wogonin | 5,7-dihydroxy-8-methoxyflavone | Noted for anxiolytic effects |

Zapotin's distinctive feature lies in its complete methoxy substitution at specific positions (5, 6, 2′, 6′), which contributes to its unique pharmacological profile compared to these similar compounds .

Structural Characterization of 5,6,2′,6′-Tetramethoxyflavone

Zapotin (C₁₉H₁₈O₆) is a tetramethoxy-substituted flavone with methoxy groups at positions 5, 6, 2′, and 6′ (Figure 1). Its IUPAC name is 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈O₆ |

| Molecular Weight | 342.34 g/mol |

| CAS Registry Number | 14813-19-5 |

| SMILES | COC1=C(C=C2C(=C1)C3=C(C(=O)C=C(O3)C4=C(C=CC(=C4)OC)OC)OC)OC |

| Solubility | Soluble in DMSO, methanol, acetonitrile |

The flavone backbone is stabilized by conjugated double bonds, while methoxy groups enhance lipophilicity, influencing its bioavailability and cellular uptake.

Taxonomic Distribution in Plant Species

Casimiroa edulis as Primary Natural Source

Zapotin was first isolated from Casimiroa edulis (Rutaceae), a tree native to Mexico and Central America. The fruit, seeds, and leaves contain zapotin at concentrations of 0.2–0.46% dry weight. Ethnobotanical records indicate traditional use of C. edulis extracts for sedation, though modern research emphasizes its anticancer potential.

Secondary Occurrence in Citrus Peel Phytocomplexes

Zapotin is also detected in citrus peels (Citrus spp.), albeit at lower concentrations. Recent genomic studies identified O-methyltransferases (OMTs) in mandarins (Citrus reticulata) responsible for PMF biosynthesis, including zapotin. For example:

| Plant Source | Zapotin Content | Reference |

|---|---|---|

| C. edulis seeds | 120–150 µg/g | |

| Citrus reticulata peel | 20–50 µg/g |

Biosynthetic Pathways in Plant Systems

Zapotin biosynthesis follows the flavonoid pathway (Figure 2):

- Phenylpropanoid Pathway: Phenylalanine → 4-coumaroyl-CoA.

- Chalcone Formation: Condensation with malonyl-CoA yields naringenin chalcone.

- Flavone Synthesis: Chalcone isomerase converts chalcone to flavanone, oxidized to apigenin.

- Methylation: Sequential O-methylation by OMTs at C5, C6, C2′, and C6′ positions.

In C. edulis, three tandem OMT genes (CreOMT3, CreOMT4, CreOMT5) drive regioselective methylation. For example, CreOMT4 catalyzes C5 and C6 methylation, while CreOMT3 modifies C2′.

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the cornerstone analytical technique for zapotin characterization and quantification [1] [2]. The development of robust HPLC methods requires systematic optimization of multiple chromatographic parameters to achieve optimal separation efficiency and sensitivity.

Column Selection and Stationary Phase Chemistry

Reversed-phase chromatography utilizing C18 stationary phases has emerged as the preferred approach for zapotin analysis [1] [2]. The selection of appropriate column dimensions significantly impacts analytical performance, with narrow-bore columns (2.1 mm internal diameter) demonstrating superior mass transfer efficiency compared to conventional 4.6 mm columns. Ultra-high performance liquid chromatography systems employing sub-2 micrometer particles (1.8-2.7 μm) enable enhanced resolution and reduced analysis times [1].

Mobile Phase Optimization

The mobile phase composition critically influences zapotin retention and peak shape. Binary gradient systems comprising acidified aqueous phases and organic modifiers provide optimal selectivity [1] [2]. The incorporation of trifluoroacetic acid (0.1% v/v) in the aqueous mobile phase enhances peak symmetry and reproducibility through pH control and ion-pairing mechanisms. Alternative buffer systems utilizing ammonium formate (5 mM) demonstrate compatibility with mass spectrometric detection while maintaining chromatographic performance [2].

Temperature and Flow Rate Optimization

Elevated column temperatures (80°C) significantly enhance separation efficiency through reduced mobile phase viscosity and improved mass transfer kinetics [1]. The implementation of high-temperature chromatography enables ultrafast separations with analysis times reduced to 5-30 minutes while maintaining baseline resolution. Flow rate optimization balances analysis time against peak capacity, with optimal values ranging from 1.0-2.0 mL/min for narrow-bore columns [1].

| Parameter | Optimized Conditions | Alternative Conditions |

|---|---|---|

| Column Type | C18 (Reversed-Phase) | ODS (C18) |

| Column Dimensions | 75 mm × 2.1 mm | 150 mm × 4.6 mm |

| Particle Size | 1.8-2.7 μm | 5 μm |

| Mobile Phase A | 0.1% TFA in water | Water/MeOH (95:5) + 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile | MeOH/Water (95:5) + 5 mM ammonium formate |

| Gradient Profile | 10-90% B over 10-20 min | 95:5 A:B → 5:95 A:B over 30 min |

| Flow Rate | 1.0-2.0 mL/min | 0.3-1.2 mL/min |

| Column Temperature | 80°C (high-speed analysis) | Room temperature |

| Detection Wavelength | 280 nm (flavonoid detection) | 255-325 nm |

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry serves as a complementary analytical platform for zapotin characterization, particularly in metabolomic studies and complex matrix analysis [3] [4]. The volatile nature of zapotin enables direct GC analysis without derivatization, although chemical derivatization may enhance analytical sensitivity in certain applications.

Column Technology and Stationary Phase Selection

Capillary columns containing non-polar stationary phases, specifically 100% methylsilicone (DB-1), provide optimal retention characteristics for zapotin analysis [5]. Standard column dimensions (30 m × 0.25 mm × 0.25 μm film thickness) offer balanced resolution and analysis time. The selection of stationary phase polarity influences retention mechanisms, with non-polar phases favoring dispersive interactions with the polymethoxyflavone structure.

Temperature Programming and Injection Parameters

Systematic temperature programming enables optimal peak shape and retention time reproducibility [3]. Initial isothermal conditions (50°C for 2 minutes) followed by controlled heating (10°C/min to 300°C) provide comprehensive volatile compound elution while maintaining thermal stability. Split injection modes (1:10 ratio) prevent column overloading while ensuring adequate sensitivity for trace analysis.

Mass Spectrometric Detection and Fragmentation

Electron impact ionization (70 eV) generates reproducible fragmentation patterns essential for structural elucidation and compound identification [3] [4]. The mass spectral library matching capabilities facilitate automated compound identification in complex matrices. Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) provides enhanced mass accuracy and structural information through accurate mass measurements.

| Parameter | Conditions | Application |

|---|---|---|

| Column Type | Capillary | Volatile compound analysis |

| Column Dimensions | 30 m × 0.25 mm × 0.25 μm | Standard capillary dimensions |

| Stationary Phase | DB-1 (100% methyl silicone) | Non-polar stationary phase |

| Carrier Gas | Helium | Inert carrier gas |

| Flow Rate | 1.0 mL/min | Optimal flow for MS |

| Injection Mode | Split (1:10) | Concentration adjustment |

| Injection Temperature | 250-280°C | Sample volatilization |

| Oven Temperature Program | 50°C (2 min) → 10°C/min → 300°C | Temperature programming |

| MS Ionization | Electron Impact (70 eV) | Standard ionization |

| MS Source Temperature | 230°C | Ion source heating |

| Mass Range | m/z 50-400 | Molecular ion detection |

Advanced Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides unparalleled structural information for zapotin characterization through detailed analysis of nuclear environments and molecular connectivity [6] [4]. Both one-dimensional and two-dimensional NMR techniques contribute essential structural data for complete molecular characterization.

Proton Nuclear Magnetic Resonance Spectroscopy

One-dimensional proton NMR spectroscopy conducted in deuterated chloroform (CDCl₃) at 300 MHz provides comprehensive structural information [6] [4]. The aromatic region (6.26-7.35 ppm) exhibits characteristic signals corresponding to the flavone chromophore and substituted phenyl rings. The triplet signal at 7.35 ppm (J = 8.7 Hz, 1H) originates from aromatic protons in the B-ring system, while doublet signals at 7.25-7.16 ppm correspond to A-ring aromatic protons.

The flavone H-3 proton appears as a characteristic singlet at 6.26 ppm, confirming the presence of the flavone core structure. Methoxy substituents generate distinct singlet signals at 3.94, 3.88, and 3.75 ppm, integrating for twelve protons total, consistent with four methoxy groups. The multiplicity and integration patterns provide definitive evidence for the tetramethoxyflavone structure.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR spectroscopy at 75 MHz in CDCl₃ reveals distinct carbon environments throughout the zapotin molecule [6] [4]. The carbonyl carbon (C-4) resonates at 177.9 ppm, characteristic of flavone ketone functionality. Aromatic carbons exhibit chemical shifts spanning 110.9-158.7 ppm, reflecting the electronic environments within the benzopyran and phenyl ring systems.

Methoxy carbons appear at distinct chemical shifts (61.5, 56.8, 55.7 ppm), indicating non-equivalent electronic environments resulting from differential substitution patterns. The chemical shift dispersion enables unambiguous assignment of methoxy groups to specific aromatic positions, confirming the 5,6,2',6'-tetramethoxy substitution pattern.

| NMR Type | Chemical Shift (ppm) | Assignment | Solvent/Conditions |

|---|---|---|---|

| ¹H NMR | 7.35 (t, J = 8.7 Hz, 1H) | Aromatic H (B-ring) | CDCl₃, 300 MHz |

| ¹H NMR | 7.25-7.16 (d, 2H) | Aromatic H (A-ring) | CDCl₃, 300 MHz |

| ¹H NMR | 6.59 (d, J = 8.4 Hz, 2H) | Aromatic H (B-ring) | CDCl₃, 300 MHz |

| ¹H NMR | 6.26 (s, 1H) | H-3 (flavone) | CDCl₃, 300 MHz |

| ¹H NMR | 3.94, 3.88, 3.75 (s, 12H) | Methoxy groups (-OCH₃) | CDCl₃, 300 MHz |

| ¹³C NMR | 177.9 | C=O (C-4, carbonyl) | CDCl₃, 75 MHz |

| ¹³C NMR | 158.7, 158.2 | C-2, C-7 (aromatic) | CDCl₃, 75 MHz |

| ¹³C NMR | 152.2, 149.3, 147.4 | C-5, C-6, C-8 (aromatic) | CDCl₃, 75 MHz |

| ¹³C NMR | 61.5, 56.8, 55.7 | Methoxy carbons | CDCl₃, 75 MHz |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional NMR experiments, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), provide crucial connectivity information for structural confirmation [7]. Homonuclear correlation experiments establish through-bond and through-space relationships between protons, enabling unambiguous assignment of aromatic signals to specific ring systems.

Heteronuclear correlation experiments, such as heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), establish carbon-proton connectivity patterns essential for complete structural elucidation. These techniques prove particularly valuable for distinguishing between positional isomers and confirming substitution patterns in complex polyfunctionalized aromatic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation pathways [6] [4]. Electron impact ionization generates reproducible fragmentation patterns that serve as molecular fingerprints for zapotin identification and quantification.

Molecular Ion Formation and Stability

Zapotin exhibits a moderately intense molecular ion peak at m/z 342 (50% relative intensity) under electron impact ionization conditions (70 eV) [6] [4]. The molecular ion stability reflects the aromatic character and extended conjugation system within the flavone chromophore. Isotope peak analysis confirms the molecular formula C₁₉H₁₈O₆ through characteristic carbon-13 satellite peaks appearing at m/z 343.

Primary Fragmentation Pathways

The base peak at m/z 327 corresponds to loss of a methyl radical (15 mass units) from the molecular ion, indicating facile cleavage of methoxy substituents [6] [4]. This fragmentation pathway represents α-cleavage adjacent to oxygen atoms, reflecting the stability of the resulting aromatic radical cation. The high relative intensity (100%) indicates this fragmentation pathway dominates under electron impact conditions.

Secondary fragmentation generates ions at m/z 311 (7% relative intensity) through loss of methoxyl radicals (31 mass units), while m/z 283 (5% relative intensity) corresponds to loss of acetoxyl functionality (59 mass units). These fragmentation patterns provide structural information regarding methoxy substitution positions and enable differentiation between positional isomers.

Aromatic Ring Fragmentation

Lower mass fragments reflect sequential aromatic ring fragmentation processes [6] [4]. The ion at m/z 165 (37% relative intensity) represents a methoxylated aromatic fragment retaining partial substitution patterns. The highly abundant fragment at m/z 137 (83% relative intensity) corresponds to the core aromatic system following methoxy group elimination.

Small aromatic fragments including m/z 109 (26% relative intensity) and m/z 91 provide information regarding ring system connectivity and substitution patterns. These fragmentation patterns enable structural elucidation of unknown polymethoxyflavone analogs through comparison with established fragmentation libraries.

| m/z Value | Relative Intensity (%) | Fragment Assignment | Ionization Method |

|---|---|---|---|

| 342 | 50 (M⁺) | Molecular ion [M]⁺ | EI (70 eV) |

| 327 | 100 (Base peak) | [M-15]⁺ (Loss of CH₃) | EI (70 eV) |

| 311 | 7 | [M-31]⁺ (Loss of OCH₃) | EI (70 eV) |

| 283 | 5 | [M-59]⁺ (Loss of COOCH₃) | EI (70 eV) |

| 253 | 8 | [M-89]⁺ (Complex rearrangement) | EI (70 eV) |

| 197 | 3 | Ring fragmentation | EI (70 eV) |

| 182 | 5 | Aromatic fragment | EI (70 eV) |

| 165 | 37 | Methoxylated aromatic fragment | EI (70 eV) |

| 137 | 83 | Core aromatic fragment | EI (70 eV) |

| 109 | 26 | Small aromatic fragment | EI (70 eV) |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides accurate mass measurements essential for molecular formula determination and structural confirmation [6]. Quadrupole time-of-flight and Fourier transform ion cyclotron resonance instruments achieve mass accuracies within 5 ppm, enabling unambiguous molecular formula assignment even for complex natural product mixtures.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types